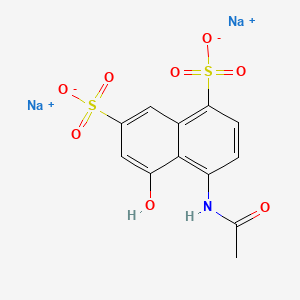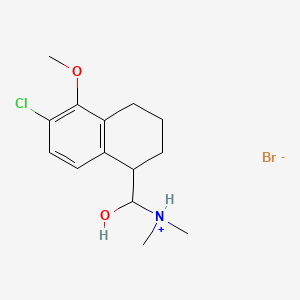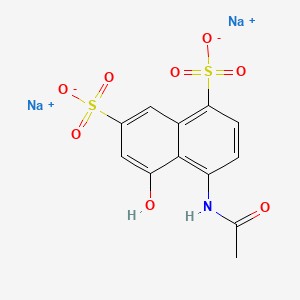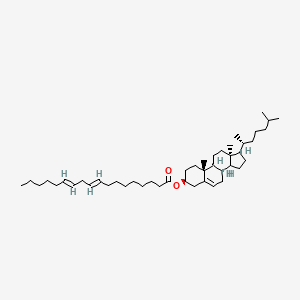![molecular formula C6H14K3NO6P2 B13786405 Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate CAS No. 94277-99-3](/img/structure/B13786405.png)
Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate is a heterocyclic organic compound with the molecular formula C6H14K3NO6P2 and a molecular weight of 375.42 g/mol . This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate involves the reaction of butylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions typically include:
Temperature: 60-80°C
Solvent: Water or ethanol
Reaction Time: 4-6 hours
Industrial production methods may involve continuous flow reactors to optimize yield and purity, ensuring consistent quality for large-scale applications .
Analyse Des Réactions Chimiques
Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphonate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced phosphinate compounds.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted phosphonates.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water, ethanol, or acetone .
Applications De Recherche Scientifique
Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: This compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Research explores its use in drug development, particularly for bone-related diseases due to its affinity for hydroxyapatite.
Mécanisme D'action
The mechanism of action of tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonate groups can chelate metal ions, inhibiting metalloprotein enzymes. Additionally, its structure allows it to bind to hydroxyapatite in bones, making it effective in treating bone diseases .
Comparaison Avec Des Composés Similaires
Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate can be compared with other similar compounds such as:
Tetrapotassium [butylimino)bis(methylene)]bisphosphonate: Similar in structure but with different potassium ion coordination.
Dipotassium dihydrogen [propylimino)bis(methylene)]diphosphonate: Contains a propyl group instead of a butyl group, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and binding properties .
Propriétés
Numéro CAS |
94277-99-3 |
|---|---|
Formule moléculaire |
C6H14K3NO6P2 |
Poids moléculaire |
375.42 g/mol |
Nom IUPAC |
tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C6H17NO6P2.3K/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);;;/q;3*+1/p-3 |
Clé InChI |
TXIHKDNXBKFLIF-UHFFFAOYSA-K |
SMILES canonique |
CCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate](/img/structure/B13786323.png)

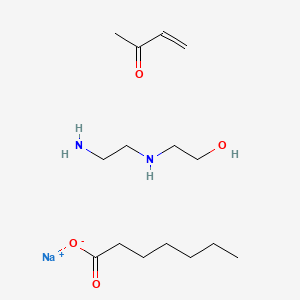
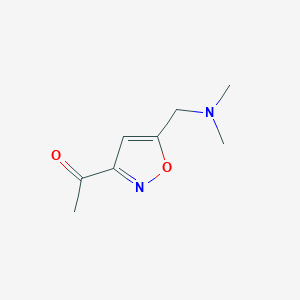
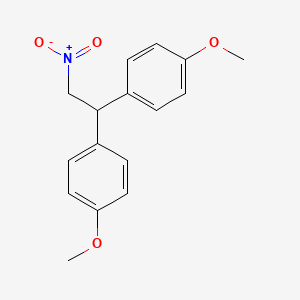

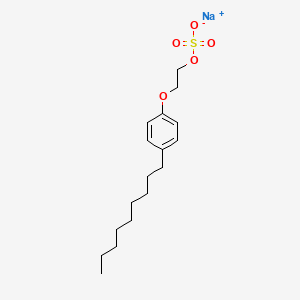
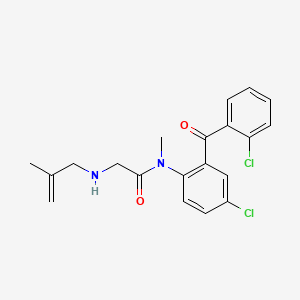
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
